2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide -

2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide

Catalog Number: EVT-3941335
CAS Number:
Molecular Formula: C19H23FN4O3S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound is a thiazole derivative synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. Its structure was confirmed through FT-IR, NMR, and LCMS data. []

Relevance: This compound shares the core thiazole ring and acetamide side chain with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. Furthermore, both compounds feature a substituted aromatic ring attached to the thiazole ring, highlighting their structural similarity. []

Ethyl 2-(6-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)butanoate

Compound Description: This compound was synthesized via the reaction of ethyl 2-(6-amino-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)butanoate with 4,5,6,7-tetraydrophthalic anhydride. Its structure was confirmed by X-ray single-crystal diffraction. The compound crystallizes in the monoclinic system, space group P21/n. []

Relevance: While not directly sharing the same core structure, this compound demonstrates the use of substituted heterocyclic rings as pharmacophores, similar to the piperazine and thiazole rings present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. []

2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides

Compound Description: This series of compounds features a partly saturated benzothiazole coupled with substituted piperazines. The compounds were synthesized from cyclic 1,3-diones in a three-step reaction sequence. They were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry. []

Relevance: This series highlights the combination of a piperazine ring and a thiazole moiety, both present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The presence of an acetamide side chain further emphasizes the structural similarities between this series and the target compound. []

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives

Compound Description: This series of compounds was synthesized by reacting 2-substituted benzoxazin-4-one with (E)-2-(4-Substituedstyryl)-4H-benzo[d][1,3]oxazin-4-one. The compounds were characterized by infrared, 1H NMR, and mass spectral analysis and then evaluated for antifungal and antibacterial activity. []

Relevance: Although lacking the piperazine ring, this series showcases the use of substituted thiadiazole derivatives, a chemical class related to the thiazole ring in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. Both the target compound and these derivatives incorporate various substituents on aromatic rings, emphasizing the importance of these modifications for biological activity. []

Diaquabis[1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato]magnesium(II) hexahydrate

Compound Description: This compound, containing the norfloxacin anion, showcases a distorted MgO6 octahedral geometry. The crystal structure exhibits O—H⋯O and O—H⋯N hydrogen bonds contributing to its packing. []

Relevance: This compound features a piperazine ring, a key structural element also present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This highlights the prevalence of piperazine moieties in biologically active compounds. []

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Compound Description: This compound is a key intermediate for the synthesis of prulifloxacin (NM441), a new tricyclic quinolone antibacterial agent. The synthesis relies on chlorination and deacetylation of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate, followed by intramolecular cyclization. []

Relevance: While not a direct analog, this compound shares the thiazole ring fused with a quinolone structure, similar to the thiazole-containing 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This suggests that incorporating thiazole rings into larger heterocyclic frameworks might be a strategy for developing new antibacterial agents. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective OX1 antagonist. It exhibits high affinity for the OX1 receptor and plays a crucial role in understanding the pharmacology of orexin receptors. [, , ]

Relevance: SB-674042 shares a thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, albeit with different substitutions. This highlights the relevance of thiazole rings in pharmaceuticals targeting different biological systems. [, , ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA acts as a selective OX2 antagonist, demonstrating high affinity and binding specifically to the OX2 receptor. It is essential in studying the role of OX2 in various physiological processes. [, , ]

Relevance: Although not structurally analogous to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, EMPA demonstrates the importance of heterocyclic ring systems like pyridines in designing receptor-specific antagonists. [, , ]

Relevance: While not structurally similar to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, PK11195 exemplifies the application of heterocyclic frameworks in developing radioligands for specific targets. []

(R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide (ER176)

Compound Description: ER176, an analog of PK11195, is a new radioligand for imaging TSPO. It shows little sensitivity to the single nucleotide polymorphism rs6971 and demonstrates high specific binding in the brain. []

Relevance: ER176, while structurally different from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, highlights the exploration of various heterocyclic scaffolds for developing improved radioligands for specific targets. []

N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide (XBD173)

Compound Description: XBD173 acts as a TSPO blocker, used to determine nondisplaceable distribution volume in brain imaging studies. It helps assess the binding potential of radioligands targeting TSPO. []

Relevance: Although lacking the piperazine and thiazole rings present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, XBD173 demonstrates the diverse range of heterocyclic structures with biological activity, particularly targeting the TSPO. []

[methyl-11C]N-acetyl-N-(2-methoxybenzyl)-2-phenoxy-5-pyridinamine (PBR28)

Compound Description: PBR28, a second-generation radioligand for TSPO, demonstrates sensitivity to rs6971 and provides valuable information in brain imaging studies. []

Relevance: Though structurally dissimilar to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, PBR28 highlights the ongoing research efforts in developing and refining radioligands based on different heterocyclic cores for imaging TSPO. []

N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

Compound Description: This compound is a coumarin derivative synthesized by reacting N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide with maleic anhydride. Its antioxidant activity was evaluated using DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. []

Relevance: This compound highlights the biological activity of coumarin derivatives, which, like the thiazole in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, belong to the broad class of heterocyclic compounds. []

N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

Compound Description: This compound, another coumarin derivative, is synthesized by reacting N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide with mercaptoacetic acid. Its antioxidant activity was also assessed using DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods. []

Relevance: This compound features a thiazolidinone ring, a five-membered heterocycle containing both sulfur and nitrogen, making it structurally related to the thiazole in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This connection emphasizes the relevance of five-membered heterocycles with sulfur and nitrogen in pharmaceutical development. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: Compound 7 emerged as a potent inhibitor of HIV-1 assembly, targeting the PI(4,5)P2 binding site of the HIV-1 matrix (MA) protein. It exhibits broadly neutralizing anti-HIV activity, with IC50 values ranging from 7.5–15.6 μM for various group M isolates. []

Relevance: Though not a direct structural analog, compound 7 incorporates a piperazine ring and an acetamide side chain, both present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This shared structural motif highlights the importance of these elements in different biologically active compounds. []

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17)

Compound Description: Compound 17 demonstrated antiviral activity in a primary human peripheral blood mononuclear cell HIV-1 replication assay. []

Relevance: Compound 17 contains a piperazine ring, suggesting that this structural motif contributes to antiviral activity in different chemical contexts. It is worth noting that 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide also features a piperazine ring, highlighting its potential role in biological activity. []

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

Compound Description: Compound 18 displayed antiviral activity in a primary human peripheral blood mononuclear cell HIV-1 replication assay. []

Relevance: Although structurally different from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, compound 18 features a thiazole ring fused with an imidazole ring, demonstrating the diversity of thiazole-containing heterocyclic systems with potential antiviral activity. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 acts as a high-affinity CXCR3 antagonist, belonging to the piperazinyl-piperidine class with a rigid, elongated structure and two basic groups. []

Relevance: VUF11211 features a piperazine ring, a key structural component also present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This emphasizes the versatility of piperazine moieties in drug design for diverse targets. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, categorized as an 8-azaquinazolinone. It lacks basic groups and demonstrates potent inhibition of CXCR3 chemokine binding and function. [, , ]

Relevance: While structurally distinct from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, NBI-74330 highlights the successful application of diverse heterocyclic frameworks in developing high-affinity antagonists for specific receptors like CXCR3. [, , ]

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: VUF10085/AMG-487, a 3H-pyrido[2,3-d]pyrimidin-4-one derivative, blocks the actions of CXCL10 and CXCL11 at the human CXCR3. It exhibits noncompetitive antagonism and inverse agonism at the CXCR3 receptor. [, , ]

Relevance: Though structurally distinct from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, VUF10085/AMG-487 exemplifies the use of various heterocyclic scaffolds in designing noncompetitive antagonists and inverse agonists for specific receptors like CXCR3. [, , ]

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834, a 3H-quinazolin-4-one derivative, inhibits the actions of CXCL10 and CXCL11 at the human CXCR3 receptor. It acts as a noncompetitive antagonist and demonstrates inverse agonism at CXCR3. []

Relevance: Though structurally different from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, VUF5834 highlights the exploration of different heterocyclic frameworks in designing noncompetitive antagonists and inverse agonists for specific receptors like CXCR3. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132, an imidazolium compound, blocks the actions of CXCL10 and CXCL11 at the human CXCR3 receptor. It exhibits noncompetitive antagonism and shows inverse agonism at CXCR3. []

Relevance: While not a direct structural analog, VUF10132 emphasizes the use of imidazolium derivatives, a chemical class related to the thiazole ring in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, in drug design targeting CXCR3. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779, a quaternary ammonium anilide, blocks the actions of CXCL10 and CXCL11 at the human CXCR3 receptor. It acts as a noncompetitive antagonist with weak partial inverse agonism at CXCR3. []

Relevance: While lacking the core structure of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, TAK-779 demonstrates the importance of exploring diverse chemical structures, including quaternary ammonium salts, in developing antagonists with unique pharmacological profiles. []

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

Compound Description: This compound is a MEK inhibitor investigated for its potential in cancer treatment, especially when combined with other anti-cancer agents. [, , ]

Relevance: While structurally distinct from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, it showcases the use of fused heterocyclic systems, emphasizing the broad applicability of such structures in drug development for various therapeutic areas. [, , ]

N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

Compound Description: This compound is a B-Raf inhibitor investigated for its potential in cancer treatment, especially when combined with other anti-cancer agents. [, , ]

Relevance: This compound shares the thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, demonstrating the versatility of this heterocyclic moiety in drug design for diverse targets, including those related to cancer therapy. [, , ]

1-Ethyl-6-fluoro-4-oxo-7-[4-(thiazol-2-yldiazenyl)-piperzin-1-yl]-1,4-dihydro-quinoline-3-carboxylic acid derivatives (6a-e)

Compound Description: This series of compounds represents novel acid derivatives of norfloxacin synthesized by reacting norfloxacin with thiazole diazonium chloride, followed by condensation with various β-diketones. Their structures were confirmed through spectral studies, including IR and 1H NMR. []

Relevance: These compounds share the piperazine ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, highlighting the prevalence of this structural motif in medicinal chemistry. The presence of the thiazole group further emphasizes the structural similarity to the target compound. []

7-(4-(benzo[d]thiazol-2-yldiazenyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (6f-j)

Compound Description: This series, like 6a-e, represents novel acid derivatives of norfloxacin, but they are synthesized using benzothiazole diazonium chloride instead of thiazole diazonium chloride. Their structures were also established on the basis of spectral data. []

Relevance: These compounds feature a benzothiazole ring, a bicyclic heterocycle incorporating a thiazole ring, thus related to the thiazole in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This emphasizes the importance of exploring both simple and fused thiazole derivatives in drug design. []

3-methyl-N-(4-substituted-1′,3′-thiazol-2′-yl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamides (4a-b)

Compound Description: This series of compounds was synthesized by reacting substituted-thiazole-2-semicarbazides with ethyl acetoacetate. All compounds were characterized by spectral data and screened for antimicrobial activity. []

Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The presence of a pyrazole ring fused to the thiazole further emphasizes the potential of combining these heterocyclic structures for biological activity. []

3-amino-N-(4-substituted-1′,3′-thiazol-2′-yl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide (5a-b)

Compound Description: This series of compounds, similar to 4a-b, was synthesized by reacting substituted-thiazole-2-semicarbazides with ethyl cyanoacetate. They were also characterized by spectral data and evaluated for their antimicrobial activity. []

Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, demonstrating the continued exploration of thiazole derivatives for antimicrobial properties. []

3,5-dimethyl-N-(4-substituted-1′,3′-thiazol-2′-yl)-1H-pyrazole-1-carboxamide (6a-b)

Compound Description: This series of compounds was synthesized by reacting substituted-thiazole-2-semicarbazides with acetylacetone. The compounds were characterized by spectral data and tested for antimicrobial activity. []

Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The incorporation of a pyrazole ring, albeit without the fused dihydro-pyrazole ring present in 4a-b and 5a-b, still highlights the potential of combining these heterocyclic structures for developing bioactive compounds. []

5-[(4-substituted-1′,3′-thiazol-2′-yl)amino]-1,3,4-oxadiazole-2(3H)-thione (7a-b)

Compound Description: This series was synthesized by reacting substituted-thiazole-2-semicarbazides with carbon disulfide and potassium hydroxide. The compounds were characterized by spectral data and tested for antimicrobial activity. []

Relevance: These compounds feature a thiazole ring linked to an oxadiazole ring, showcasing the potential of combining these heterocycles for biological activity, similar to the thiazole-containing 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. []

2-(substituted)-5-[(4-substituted-1,3-thiazol-2-yl)amino]-1,3,4-oxadiazole (8a-h)

Compound Description: This series was synthesized by reacting substituted-thiazole-2-semicarbazides with various substituted aromatic acids in the presence of phosphorus oxychloride. The compounds were characterized by spectral data and evaluated for their antimicrobial activity. []

Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The presence of the oxadiazole ring further emphasizes the potential of combining these heterocyclic structures for biological activity. []

Relevance: This compound features a piperazine ring fused with a thiazole-containing quinoline system, highlighting the structural similarities to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. Both compounds demonstrate the potential of incorporating piperazine and thiazole moieties in biologically active molecules, particularly in the field of antibacterial research. []

NM441 (6-fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid)

Compound Description: NM441, an N-(5-methyl-2-oxo-1,3-dioxol-4-yl) derivative of NM394, acts as a prodrug with potent in vivo antibacterial activity. It is readily absorbed and hydrolyzed to NM394 in vivo. []

Relevance: This compound highlights the strategy of improving bioavailability and in vivo efficacy by designing prodrugs based on a structurally similar compound like NM394, which shares the core piperazine-thiazole-quinoline framework with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. []

Properties

Product Name

2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide

Molecular Formula

C19H23FN4O3S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C19H23FN4O3S/c1-27-15-3-2-13(16(20)8-15)10-24-7-6-22-19(26)17(24)9-18(25)21-5-4-14-11-28-12-23-14/h2-3,8,11-12,17H,4-7,9-10H2,1H3,(H,21,25)(H,22,26)

InChI Key

UCJWZWTVIAGKPP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CSC=N3)F

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CSC=N3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.